

Application Notes and Protocols for In Vivo Administration of Nialamide

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Compound of Interest

Compound Name: Nialamide

Cat. No.: B1662786

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Introduction

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1] Historically, it was utilized as an antidepressant. Its primary mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NA), and dopamine.[2][3] This inhibition leads to an accumulation of these neurotransmitters in the brain.[2][3] **Nialamide** has been studied for its effects on the central nervous system, including inducing hyperkinesia, enhancing anticonvulsant effects, and modulating the pressor response to norepinephrine.[2] It is important to note that **Nialamide** was withdrawn from the market by its manufacturer several decades ago due to the risk of hepatotoxicity.[1][4][5] These application notes are intended for preclinical research purposes only.

Data Presentation: In Vivo Administration and Effects

The following table summarizes quantitative data from various in vivo studies investigating the administration of **Nialamide** across different animal models.

Administration Route	Species	Dosage	Observed Effect(s)	Reference(s)
Oral (Gavage)	Rat	125 mg/kg (single dose)	Increased errors in avoidance reaction tasks; associated with elevated brain dopamine levels.	[3]
Oral	Mouse	Not specified	Administered 1 hour prior to subcutaneous Nialamide to test the influence of 5-HT uptake inhibitors.	[6]
Intraperitoneal (i.p.)	Mouse	100 mg/kg	Enhanced the anticonvulsant effect of Diphenylhydantoin.	[2]
Intraperitoneal (i.p.)	Mouse	200 mg/kg	Induced increased motor activity, raised rectal temperature, and elevated brain levels of 5-HT, NA, and dopamine.	[2]
Subcutaneous (s.c.)	Mouse	100 mg/kg	Enhanced hypermotility.	[2][6]
Subcutaneous (s.c.)	Mouse	200 mg/kg	Used to study hypermotility in conjunction with	[6]

			5-HT antagonists.
Intravenous (i.v.)	Cat	1-10 mg/kg	Potentiated the pressor effect of Noradrenaline in reserpine-pretreated animals. [2]
Oral (Clinical)	Human	75-200 mg/day	Recommended therapeutic dosage range for depression (historical). [1]

Experimental Protocols

1. General Considerations for **Nialamide** Preparation

- Solubility: **Nialamide** is reported to be soluble in Dimethyl Sulfoxide (DMSO).[7] For in vivo experiments, it is crucial to first prepare a clear stock solution.
- Vehicle Selection: The choice of vehicle is critical and depends on the administration route. For routes like intraperitoneal or subcutaneous injection, a stock solution in DMSO can be further diluted with sterile saline or phosphate-buffered saline (PBS) to minimize toxicity. The final concentration of DMSO should be kept to a minimum, typically below 5-10% of the total injection volume, and a vehicle control group should always be included in the experimental design.
- Solution Preparation: For in vivo studies, it is strongly recommended to prepare fresh working solutions on the day of administration.[2] If a stock solution is prepared, it should be stored under appropriate conditions (e.g., -20°C or -80°C) as recommended by the supplier.

2. Protocol for Oral Administration (Gavage) in Rodents

This protocol is based on the reported administration of **Nialamide** "into the stomach" in rats[3] and general oral gavage procedures.

- Objective: To administer a precise dose of **Nialamide** directly into the stomach.
- Materials:
 - **Nialamide** solution prepared in an appropriate vehicle (e.g., water, saline, or a suspension).
 - Animal scale for accurate body weight measurement.
 - Oral gavage needles (flexible or rigid, appropriate size for the animal).
 - Syringes (1-3 mL).
- Procedure:
 - Weigh the animal to calculate the exact volume of the **Nialamide** solution to be administered.
 - Draw the calculated volume into the syringe fitted with a gavage needle.
 - Properly restrain the animal (rat or mouse) to ensure its head and body are in a straight line, which facilitates the passage of the needle into the esophagus.
 - Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
 - Advance the needle smoothly and without force until it reaches the stomach. The appropriate depth can be pre-measured against the outside of the animal (from the tip of the nose to the last rib).
 - Administer the solution slowly to prevent regurgitation.
 - Withdraw the needle gently.
 - Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

3. Protocol for Intraperitoneal (IP) Injection in Rodents

This protocol is derived from studies using IP administration in mice[2] and standard IP injection guidelines.[8][9]

- Objective: To administer **Nialamide** into the peritoneal cavity for systemic absorption.
- Materials:
 - Sterile **Nialamide** solution.
 - Sterile syringes (e.g., 1 mL).
 - Sterile needles of an appropriate size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
[8]
- Procedure:
 - Weigh the animal to calculate the required injection volume. The total volume should not exceed recommended guidelines (e.g., < 10 ml/kg for rodents).[8]
 - Draw the calculated volume of the **Nialamide** solution into the syringe.
 - Restrain the animal securely. For a one-person technique, hold the mouse by the scruff of the neck and turn it to expose the abdomen.
 - The injection site is typically the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[8]
 - Insert the needle at a 30-40 degree angle, ensuring the bevel is facing up.[8] The depth of insertion should be just enough to penetrate the abdominal wall.
 - Slightly pull back the plunger to check for aspiration of blood or other fluids. If any fluid enters the syringe, withdraw the needle and reinject at a different site with a new needle.
 - If there is no aspirate, inject the solution smoothly.
 - Withdraw the needle and return the animal to its cage.
 - Monitor the animal for adverse reactions.

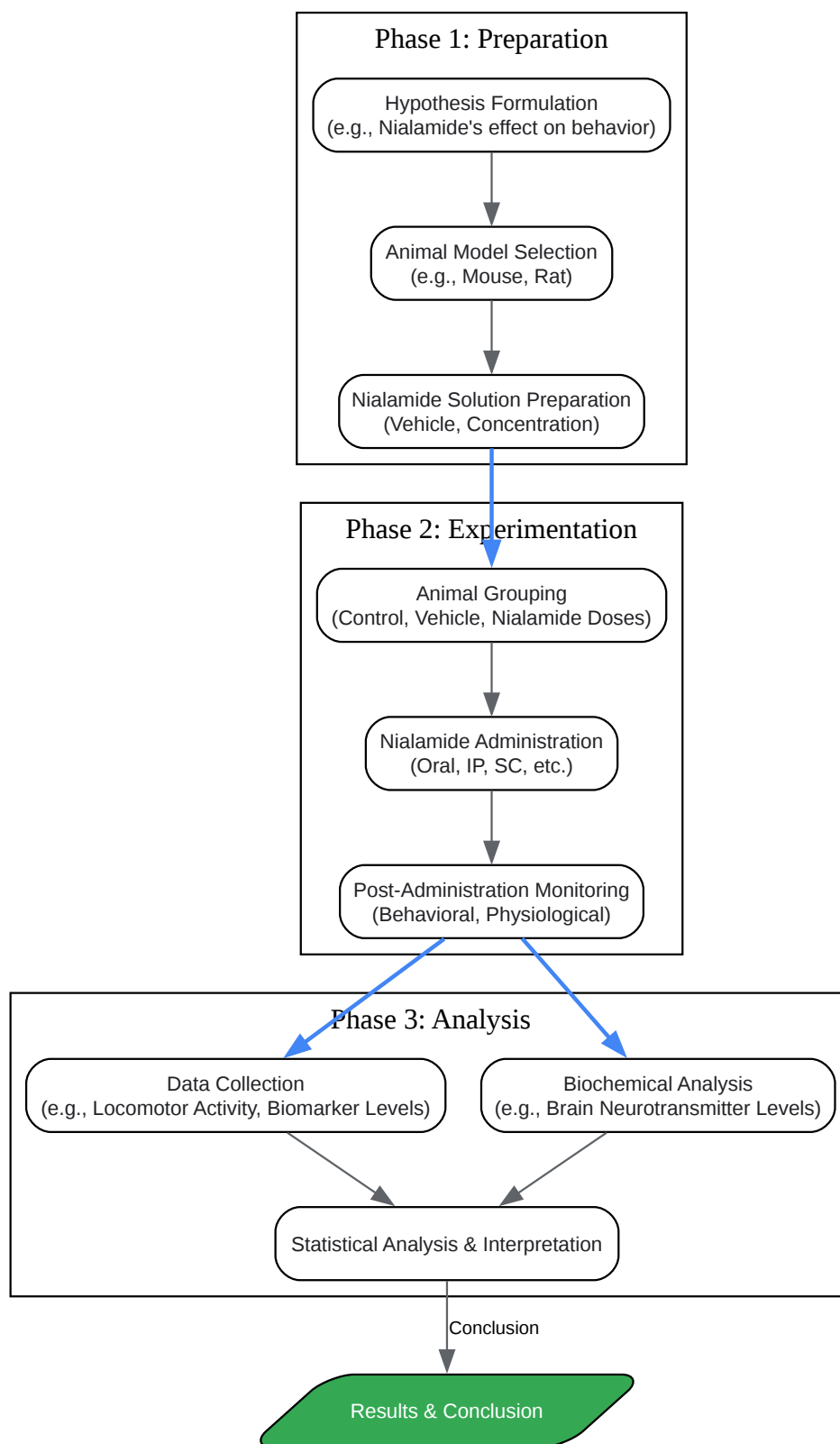
4. Protocol for Subcutaneous (SC) Injection in Rodents

This protocol is based on studies using SC **Nialamide** administration in mice^{[2][6]} and general SC injection procedures.^[9]

- Objective: To administer **Nialamide** into the space between the skin and underlying muscle for slower, sustained absorption compared to IP or IV routes.
- Materials:
 - Sterile **Nialamide** solution.
 - Sterile syringes (e.g., 1 mL).
 - Sterile needles of an appropriate size (e.g., 25-27 gauge).
- Procedure:
 - Weigh the animal to determine the correct injection volume.
 - Prepare the syringe with the calculated dose of **Nialamide** solution.
 - Restrain the animal and lift a fold of skin, typically over the back or shoulders, to create a "tent."
 - Insert the needle into the base of the skin tent, parallel to the animal's body. Be careful not to pass through to the other side.
 - Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel.
 - Inject the substance slowly. A small bleb or lump will form under the skin.
 - Withdraw the needle and gently massage the area to help disperse the solution.
 - Return the animal to its cage and monitor for any local or systemic side effects.

Visualizations

Caption: **Nialamide**'s mechanism of action as a Monoamine Oxidase (MAO) inhibitor.



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Caption: A generalized workflow for in vivo studies involving **Nialamide** administration.

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